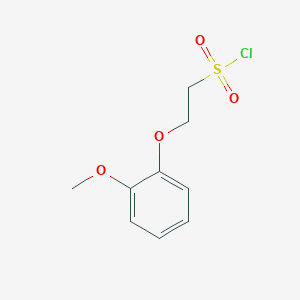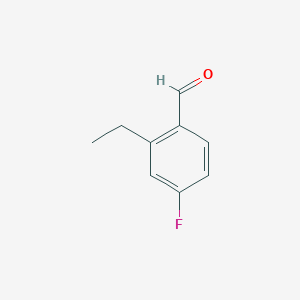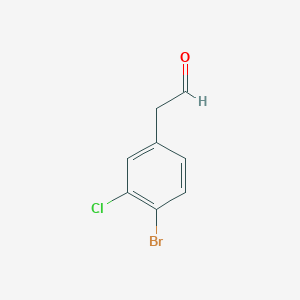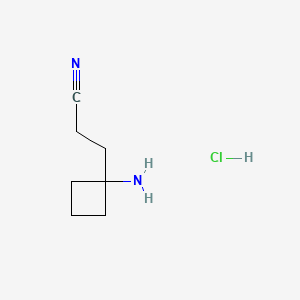
1-(Tert-butylsulfonyl)-4-chlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfonyl)-4-chlorobutane is an organic compound characterized by the presence of a tert-butylsulfonyl group and a chlorine atom attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfonyl)-4-chlorobutane typically involves the reaction of 4-chlorobutanol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobutanol+tert-butylsulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylsulfonyl)-4-chlorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbons without the sulfonyl group.
Scientific Research Applications
1-(Tert-butylsulfonyl)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(tert-butylsulfonyl)-4-chlorobutane in chemical reactions involves the electrophilic nature of the sulfonyl group and the nucleophilic substitution at the chlorine atom. The sulfonyl group can stabilize transition states and intermediates, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-(Tert-butylsulfonyl)-4-bromobutane: Similar structure but with a bromine atom instead of chlorine.
1-(Tert-butylsulfonyl)-4-iodobutane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
1-(Tert-butylsulfonyl)-4-fluorobutane: Fluorine atom provides different reactivity and stability.
Uniqueness: 1-(Tert-butylsulfonyl)-4-chlorobutane is unique due to the balance of reactivity and stability provided by the chlorine atom and the sulfonyl group. This makes it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
1-tert-butylsulfonyl-4-chlorobutane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3 |
InChI Key |
LOQGYCGXQSKASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)





![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)



![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)
